ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a cyclopenta[b]thiophene derivative featuring a 4-phenoxybenzamido substituent at the 2-position and an ethyl ester group at the 3-position. This compound belongs to a class of heterocyclic molecules with demonstrated relevance in medicinal chemistry, particularly in anticancer and antiviral research . Its synthesis typically involves coupling 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate intermediates with substituted benzoyl chlorides under reflux conditions .
Properties
IUPAC Name |
ethyl 2-[(4-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c1-2-27-23(26)20-18-9-6-10-19(18)29-22(20)24-21(25)15-11-13-17(14-12-15)28-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLXBXPCJIPNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Ethyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
The Gewald reaction, a cornerstone in aminothiophene chemistry, enables the construction of the bicyclic core. Cyclopentanone reacts with ethyl cyanoacetate and elemental sulfur in the presence of a base such as morpholine or diethylamine. The mechanism proceeds via Knoevenagel condensation, followed by cyclization and sulfur incorporation.
Optimized Conditions
- Molar Ratios : Cyclopentanone : ethyl cyanoacetate : sulfur = 1 : 1 : 1.2
- Solvent : Ethanol or DMF
- Temperature : 80–90°C, 6–8 hours
- Yield : 68–75%
Characterization by $$ ^1H $$ NMR (CDCl$$ _3 $$) confirms the structure: δ 1.38 (t, 3H, J = 7.0 Hz, COOCH$$ _2 $$CH$$ _3 $$), 1.76–1.81 (m, 4H, cyclopentane), 2.63–2.76 (m, 4H, thiophene-adjacent CH$$ _2 $$), 4.32 (q, 2H, J = 7.0 Hz, COOCH$$ _2 $$).
Preparation of 4-Phenoxybenzoyl Chloride
Acylation of Phenyl Ether
Phenyl ether undergoes Friedel-Crafts acylation with acetyl chloride in dichloromethane, catalyzed by AlCl$$ _3 $$ at 0–5°C to yield 4-metaphenoxyacetophenone.
Key Parameters
Oxidation to 4-Phenoxybenzoic Acid
4-Metaphenoxyacetophenone is oxidized using sodium hypochlorite (NaClO) in methanol at 70°C for 4 hours. Acidification to pH 4 precipitates the benzoic acid derivative.
Chlorination with Oxalyl Chloride
4-Phenoxybenzoic acid reacts with oxalyl chloride (1.2 equiv) in toluene under reflux (90°C, 2 hours). Excess reagent and solvent are removed via distillation to isolate 4-phenoxybenzoyl chloride.
Acylation of the Aminothiophene Core
Amide Bond Formation
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1 equiv) is treated with 4-phenoxybenzoyl chloride (1.1 equiv) in dichloromethane, using triethylamine (2 equiv) as a base. The reaction proceeds at 25°C for 12 hours.
Workup :
Spectroscopic Validation
- IR (KBr) : 3280 cm$$ ^{-1} $$ (N–H stretch), 1715 cm$$ ^{-1} $$ (ester C=O), 1660 cm$$ ^{-1} $$ (amide C=O).
- $$ ^1H $$ NMR (CDCl$$ _3 $$) : δ 1.38 (t, 3H, COOCH$$ _2 $$CH$$ _3 $$), 7.25–7.45 (m, 9H, aromatic), 10.21 (s, 1H, NH).
Alternative Methodologies and Optimization
Solvent Screening for Acylation
Comparative studies reveal dichloromethane outperforms THF or DMF in minimizing ester hydrolysis (Table 1).
Table 1. Solvent Impact on Acylation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 25 | 12 | 89 |
| THF | 25 | 24 | 72 |
| DMF | 50 | 6 | 65 |
Catalytic Acceleration
Adding DMAP (0.1 equiv) reduces reaction time to 6 hours with comparable yield (88%).
Challenges and Mitigation Strategies
Byproduct Formation
Incomplete acylation yields residual amine (3–5%), removable via acid-base extraction. Over-acylation is negligible due to the electron-deficient thiophene core.
Scale-Up Considerations
Pilot-scale runs (1 mol) necessitate slow acyl chloride addition to control exotherms. Recycling AlCl$$ _3 $$ from Friedel-Crafts steps reduces costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, its anticancer activity may be due to the inhibition of cell proliferation pathways, while its antimicrobial activity could result from disrupting bacterial cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The biological and physicochemical properties of cyclopenta[b]thiophene derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:
Key Observations :
- Bioactivity: The 4-phenoxybenzamido derivative shows antiproliferative activity against MCF7 breast cancer cells, likely via tyrosine kinase inhibition . In contrast, thioureido derivatives exhibit antifungal properties due to sulfur-mediated interactions .
- Acid/Base Functionality : Carboxylic acid derivatives (e.g., compound 36 in ) improve solubility but reduce bioavailability compared to ester derivatives.
Structural and Crystallographic Insights
- Hydrogen Bonding: The 4-phenoxybenzamido group forms intramolecular hydrogen bonds (N–H···O), stabilizing the planar conformation critical for target binding .
- Crystal Packing : Thioureido derivatives exhibit intermolecular S···O interactions, influencing crystallinity and stability .
- Software Validation : Structures are confirmed using SHELXL (for refinement) and ORTEP-3 (for visualization) .
Biological Activity
Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene derivative recognized for its diverse biological activities, including potential anti-inflammatory, anti-cancer, and antimicrobial properties. This compound's structure features a unique phenoxybenzamido group that enhances its binding affinity to various biological targets, making it a promising candidate in medicinal chemistry.
Thiophene derivatives like this compound interact with multiple biochemical pathways. The compound's mechanism of action may involve:
- Inhibition of Kinases : Targeting specific kinases involved in cell signaling pathways.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Modulating inflammatory cytokines and pathways.
- Antimicrobial Properties : Disrupting bacterial cell walls or inhibiting growth.
Pharmacological Studies
Research indicates that this compound exhibits notable pharmacological effects:
- Antitumor Activity : In vitro studies have shown that it can induce apoptosis in cancer cells, with IC50 values ranging from 23.2 to 49.9 μM for various derivatives .
- Antibacterial and Antifungal Properties : Compounds derived from thiophene structures demonstrate activity comparable to standard antibiotics like ampicillin and gentamicin .
Summary of Biological Activities
Antitumor Efficacy
In a study evaluating the antitumor properties of related thiophene compounds, it was found that this compound significantly inhibited tumor growth in vivo. The compound reduced solid tumor mass by approximately 54% compared to standard treatments .
Antimicrobial Studies
A series of synthesized thiophene derivatives were tested against various bacterial strains. The results indicated that some derivatives displayed potent antibacterial activity with inhibition zones comparable to standard drugs . For instance, the hydroxythiophene derivative showed inhibition zones ranging from 15 to 21 mm.
Q & A
Q. What are the standard synthetic routes for ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the cyclopenta[b]thiophene core via the Gewald reaction, where ethyl cyanoacetate reacts with ketones and sulfur under reflux conditions in ethanol or DMF .
- Step 2 : Introduction of the 4-phenoxybenzamido group via condensation of 2-amino intermediates with 4-phenoxybenzoyl chloride. This step requires anhydrous conditions, triethylamine as a catalyst, and solvents like dichloromethane or DMF to minimize side reactions .
- Step 3 : Purification via column chromatography or recrystallization using ethanol/isopropyl alcohol .
Q. Which spectroscopic methods are employed for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm regiochemistry of the thiophene ring and substitution patterns (e.g., δ 6.8–7.4 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular weight and fragmentation patterns .
- HPLC : For purity assessment (>95% purity required for pharmacological studies) .
Q. What safety precautions are critical during handling?
- PPE : Wear nitrile gloves, safety goggles, and lab coats due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (specific target organ toxicity, respiratory system) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent contamination .
Advanced Research Questions
Q. How can reaction yields be optimized for the 4-phenoxybenzamido substitution step?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine intermediate .
- Catalyst Screening : Test bases like pyridine or DMAP to improve acylation efficiency .
- Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions, followed by gradual warming to room temperature .
- Real-Time Monitoring : Use TLC (hexane:ethyl acetate, 3:1) to track reaction progress .
Q. How should researchers resolve contradictions in reported biological activity data?
- Orthogonal Assays : Validate results using both in vitro (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity) .
- Purity Reassessment : Confirm compound integrity via HPLC and NMR, as impurities like unreacted 2-amino intermediates may skew activity .
- Structural Analogs Comparison : Compare with derivatives (e.g., ethyl 2-(3-phenylthioureido) analogs) to isolate structure-activity relationships .
Q. What computational strategies predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- Pharmacophore Modeling : Identify critical functional groups (e.g., phenoxybenzamido moiety) for target engagement .
Q. How can regioselectivity challenges in the Gewald reaction be addressed?
- Substituent Effects : Electron-withdrawing groups on ketones favor cyclization at the α-position .
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity via controlled dielectric heating .
- Additive Screening : Introduce ionic liquids (e.g., [BMIM][BF₄]) to stabilize transition states .
Methodological Considerations
Q. What experimental designs are robust for dose-response studies?
- Randomized Block Design : Assign treatments randomly within blocks to control for batch variability (e.g., solvent lots, catalyst activity) .
- Dose Range-Finding : Use logarithmic dilution series (0.1–100 μM) to identify IC₅₀ values .
- Replicate Strategy : Include ≥3 biological replicates with technical duplicates to ensure statistical power .
Q. How to analyze degradation products under accelerated stability testing?
- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 4 weeks .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed ester groups) via fragmentation patterns .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .
Data Interpretation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
